Pravastatin
説明
Historical Context and Development of Pravastatin
The journey of this compound begins with the discovery of compactin (ML-236B), a substance isolated from the fungus Penicillium citrinum in the 1970s by researchers at Sankyo Pharma Inc. wikipedia.orgnews-medical.net. Initially known as CS-514, this compound is a derivative of compactin wikipedia.org. The patent for this compound was filed in 1980, and it received approval for medical use in 1989 wikipedia.org. In the United States, the Food and Drug Administration (FDA) approved this compound in 1991, making it the second statin to be available in the country news-medical.netdrugbank.com. It was the first statin to be administered in its active form rather than as a prodrug drugbank.com. Generic versions of this compound were first approved for use in the United States in April 2006 wikipedia.orgnewdrugapprovals.org.
Therapeutic Classification and Role within Statin Class
This compound is classified as a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, commonly known as a statin drugbank.com. This class of drugs works by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway drugbank.com. By blocking this enzyme, this compound reduces the synthesis of cholesterol in the liver, which in turn leads to an increase in the number of low-density lipoprotein (LDL) receptors on liver cells. This enhances the clearance of LDL cholesterol from the bloodstream drugbank.com.
Within the statin class, this compound is considered to be of moderate intensity in its ability to lower LDL cholesterol. The following table provides a comparison of the LDL cholesterol-lowering efficacy of various statins at different doses, based on findings from the STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial and other comparative studies gpnotebook.comnih.govsnkhanna.com.
| Statin | Dose (mg) | Average LDL Reduction (%) |
|---|---|---|
| This compound | 40 | 30 |
| Atorvastatin | 10 | 37 |
| Atorvastatin | 80 | 54 |
| Simvastatin | 40 | 39 |
| Rosuvastatin | 10 | 46 |
| Lovastatin | 40 (twice daily) | 48 |
| Fluvastatin | 40 | ~25-35 |
Pharmacological Profile Overview
The pharmacological actions of this compound are centered on its ability to inhibit cholesterol synthesis. A key feature that distinguishes this compound from many other statins is its hydrophilic (water-loving) nature, which has significant implications for its tissue selectivity researchgate.netelsevierpure.com.
Statins can be broadly categorized as either hydrophilic or lipophilic (fat-loving). This compound, along with rosuvastatin, is considered a hydrophilic statin. This property means that it requires active transport to enter cells, in contrast to lipophilic statins which can passively diffuse across cell membranes. This difference in transport mechanism is a major determinant of their tissue distribution.
The hydrophilicity of this compound contributes to its high degree of liver selectivity. The uptake of this compound into liver cells (hepatocytes) is mediated by specific transporters, primarily the organic anion-transporting polypeptide 1B1 (OATP1B1) and the human liver-specific transporter LST-1 (also known as OATP2) nih.govresearchgate.net. These transporters are predominantly expressed in the liver, leading to a higher concentration of this compound in its target organ and lower concentrations in peripheral tissues. This targeted delivery to the liver is thought to be a reason for a potentially different side effect profile compared to more lipophilic statins.
The following table, based on a study in rats, illustrates the comparative tissue uptake clearance of this compound, rosuvastatin (another hydrophilic statin), and simvastatin (a lipophilic statin), highlighting their differing tissue selectivity researchgate.netelsevierpure.comresearchgate.net.
| Statin | Tissue | Uptake Clearance (ml/min/g tissue) |
|---|---|---|
| This compound | Liver | 0.703 |
| Rosuvastatin | Liver | 0.885 |
| Simvastatin | Liver | 1.24 |
| Simvastatin | Adrenal | 1.55 |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZYXOIXSAXUGO-PZAWKZKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81131-70-6 (hydrochloride salt) | |
| Record name | Pravastatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023498 | |
| Record name | Pravastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pravastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
>600 ºC at 760 mmHg | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
2.42e-01 g/L | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pravastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81093-37-0 | |
| Record name | Pravastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81093-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pravastatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pravastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | +)-(3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(S)-2-methylbutyryloxy]-1,2,6,7,8,8a-hexahydro-1-naphthyl]-heptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXO2KT9N0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pravastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pravastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
326 °C | |
| Record name | Pravastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pravastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action and Molecular Pathways
Inhibition of HMG-CoA Reductase
The primary action of Pravastatin is the targeted inhibition of HMG-CoA reductase, an enzyme essential for the synthesis of cholesterol.
This compound functions as a competitive and reversible inhibitor of HMG-CoA reductase (HMGCR) patsnap.comdrugbank.comapexbt.comsigmaaldrich.comhelsinki.finih.govnih.govnih.gove-lactancia.orghres.caresearchgate.netnih.govahajournals.org. HMGCR catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) into mevalonate (B85504) patsnap.comhelsinki.finih.gove-lactancia.orgresearchgate.netnih.govnih.govdrugs.com. This compound possesses a chemical structure that closely resembles the natural substrate, HMG-CoA, allowing it to bind to the enzyme's active site nih.gov. This binding is reversible, meaning this compound can detach from the enzyme, allowing for intermittent enzyme activity helsinki.fidrugs.com. Studies have demonstrated that this compound has a high affinity for HMG-CoA reductase, with an inhibition constant (Ki) reported to be approximately 1 nM sigmaaldrich.com. This potent inhibition effectively blocks the enzyme's catalytic function.
Impact on Cholesterol Homeostasis
The inhibition of mevalonate synthesis by this compound initiates a series of compensatory mechanisms that alter cellular cholesterol levels and influence lipoprotein metabolism.
The direct consequence of reduced mevalonate production is a significant decrease in intracellular cholesterol synthesis within hepatocytes, the primary site of cholesterol production patsnap.comapexbt.comnih.gove-lactancia.orgnih.govnih.govconsensus.appresearchgate.netmdpi.com. Cholesterol biosynthesis accounts for a substantial portion of the body's cholesterol pool, and its inhibition by this compound leads to a marked reduction in cellular cholesterol levels nih.gov. This depletion of intracellular cholesterol is the foundational event that drives subsequent regulatory responses.
In response to diminished intracellular cholesterol levels, hepatocytes activate a critical compensatory mechanism: the upregulation of low-density lipoprotein (LDL) receptors on their cell surface patsnap.comdrugbank.comnih.govnih.gove-lactancia.orgnih.govdrugs.comresearchgate.netmdpi.comnih.govahajournals.org. These receptors are responsible for binding and internalizing LDL particles circulating in the bloodstream. Research indicates that this compound treatment can lead to an approximate 1.8 to 2.0-fold increase in the number of hepatic LDL receptors ahajournals.orgahajournals.org. This enhanced expression of LDL receptors is a direct cellular adaptation to the reduced availability of cholesterol synthesized internally.
Data Tables
Table 1: Key Steps in Cholesterol Synthesis Affected by this compound
| Target/Step in Cholesterol Synthesis | Enzyme/Intermediate | Effect of this compound |
| Rate-Limiting Step | HMG-CoA Reductase | Competitive and reversible inhibition |
| Mevalonate Biosynthesis | Mevalonate | Reduced production |
| Intracellular Cholesterol Synthesis | Cholesterol | Decreased synthesis |
Table 2: this compound's Impact on Hepatic LDL Receptors and LDL Clearance
| Cellular Component/Process | Effect of this compound | Magnitude/Outcome |
| Hepatic LDL Receptors | Upregulation | Increased number (approx. 1.8-2.0 fold) ahajournals.orgahajournals.org |
| Circulating LDL | Enhanced Clearance | Reduced plasma LDL-cholesterol (up to 31%) consensus.appresearchgate.net |
Compound Names
this compound
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA)
HMG-CoA Reductase (HMGCR)
Mevalonate
Low-Density Lipoprotein (LDL)
Very-Low-Density Lipoprotein (VLDL)
Pharmacokinetics and Pharmacodynamics
Absorption and Bioavailability
Pravastatin is administered in its active form and is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 1.5 hours. fda.gov However, its oral absorption is incomplete, averaging around 34%. fda.gov Furthermore, the absolute bioavailability of this compound is relatively low, at approximately 17%. fda.govnih.gov This low bioavailability is attributed to a significant first-pass effect in the liver and incomplete absorption from the gastrointestinal tract. drugbank.comnih.gov
The presence of food in the stomach can reduce the systemic bioavailability of this compound. fda.gov Specifically, taking this compound with food can decrease its area under the curve (AUC) and peak plasma concentration by 31% and 49%, respectively. medcentral.com Despite this, the lipid-lowering efficacy of the drug remains similar whether it is taken with or without a meal. fda.gov Interestingly, administration at bedtime has been shown to decrease systemic bioavailability by 60% compared to morning administration, though the therapeutic effectiveness is marginally, but not statistically significantly, better with evening dosage. fda.gov
| Parameter | Value |
| Average Oral Absorption | 34% fda.gov |
| Absolute Bioavailability | 17% fda.govnih.gov |
| Time to Peak Plasma Concentration | 1 to 1.5 hours fda.gov |
Distribution and Tissue Uptake
Once absorbed, this compound's distribution in the body is influenced by its hydrophilic (water-loving) nature and its interaction with plasma proteins. drugbank.comresearchgate.net Approximately 43-50% of the circulating drug is bound to plasma proteins. fda.govdrugbank.com Due to its hydrophilicity, this compound's tissue distribution is limited, which contributes to its liver-selective action. researchgate.netjst.go.jp
The liver is the primary site of action for this compound and also the main location for its uptake. fda.govnih.gov This selective uptake is facilitated by a specific carrier-mediated transport system, the "multispecific anion transporter". nih.gov Studies in rats have shown that the liver accounts for the majority of tissue uptake, followed by the kidney. nih.gov Other tissues exhibit minimal uptake. nih.gov The uptake into the liver is so efficient that it is considered the rate-limiting step in its clearance from the body. jst.go.jp While this compound is primarily taken up by the liver, it can also be transferred across the human placenta, suggesting potential fetal exposure. nih.gov
| Characteristic | Description |
| Plasma Protein Binding | 43-50% fda.govdrugbank.com |
| Primary Site of Uptake | Liver fda.govnih.gov |
| Uptake Mechanism | Carrier-mediated active transport jst.go.jpnih.gov |
Metabolism and Metabolites (Active and Inactive)
This compound undergoes metabolism, primarily through isomerization and hydroxylation, rather than through the cytochrome P450 (CYP450) enzyme system. nih.govmedcentral.com The main metabolite is the 3-alpha-hydroxy isomer. drugbank.commedsafe.govt.nz This metabolite possesses about one-tenth to one-fortieth of the HMG-CoA reductase inhibitory activity of the parent compound, rendering its clinical activity negligible. drugbank.commedsafe.govt.nz Importantly, this compound does not produce other active metabolites. drugbank.com A significant portion of its metabolism occurs through chemical degradation in the stomach. nih.govresearchgate.net
Role of Hepatic First-Pass Extraction
After oral administration, this compound undergoes extensive first-pass extraction in the liver, with an extraction ratio of approximately 0.66. fda.govmedsafe.govt.nz This means that a substantial portion of the absorbed drug is taken up by the liver before it reaches systemic circulation. fda.govnih.gov This high first-pass extraction is a key reason for its low systemic bioavailability. drugbank.com The liver's efficient uptake is mediated by active transport mechanisms. nih.govjst.go.jp
Comparison with Other Statins (e.g., CYP450 metabolism differences)
A key distinguishing feature of this compound's metabolism is its minimal involvement with the cytochrome P450 (CYP450) enzyme system. drugbank.comnih.gov This is in contrast to other statins like atorvastatin (B1662188), lovastatin, and simvastatin (B1681759), which are significantly metabolized by CYP3A4. nih.gov This difference reduces the potential for drug-drug interactions with medications that inhibit or induce CYP3A4. nih.gov this compound, along with rosuvastatin (B1679574) and pitavastatin, is considered a hydrophilic statin that is largely eliminated from the body unchanged. pharmgkb.org
Elimination and Excretion Pathways
This compound is eliminated from the body through both renal and non-renal routes. fda.gov Approximately 20% of an orally administered dose is excreted in the urine, while about 70% is eliminated in the feces. fda.govdrugbank.com Following intravenous administration, roughly 47% of the total body clearance is through renal excretion, and the remaining 53% occurs via non-renal pathways, including biliary excretion and biotransformation. fda.gov This dual elimination pathway provides a compensatory mechanism; if one route is impaired, the other can partially take over. fda.govnih.gov The elimination half-life of this compound is reported to be around 1.8 hours. drugbank.com
| Elimination Pathway | Percentage of Oral Dose |
| Fecal Excretion | ~70% fda.govdrugbank.com |
| Renal Excretion (Urine) | ~20% fda.govdrugbank.com |
Dose-Response Relationships for Lipid Modulation
The lipid-lowering effects of this compound are dose-dependent. Studies have shown that this compound reduces total cholesterol, LDL cholesterol (LDL-C), and triglycerides, while increasing HDL cholesterol (HDL-C). drugbank.com
A review of multiple studies demonstrated that this compound at doses ranging from 10 mg/day to 80 mg/day resulted in the following lipid modifications:
LDL Cholesterol: Reduction of 21.7% to 31.9%. nih.gov
Total Cholesterol: Reduction of 16.1% to 23.3%. nih.gov
Triglycerides: Reduction of 5.8% to 20.0%. nih.gov
There was no significant dose-related effect observed for HDL cholesterol. nih.gov Another study comparing a 20 mg dose of this compound with simvastatin found that this compound reduced total cholesterol by 21% and LDL-C by 29%. brieflands.com A separate analysis in patients with hypertriglyceridemia receiving 40 mg of this compound daily showed a 22% reduction in total cholesterol, a 32% reduction in LDL-C, and a 21% reduction in triglycerides. medcentral.com
| Dose Range | LDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction |
| 10 mg - 80 mg/day | 21.7% - 31.9% nih.gov | 16.1% - 23.3% nih.gov | 5.8% - 20.0% nih.gov |
| 20 mg/day | 29% brieflands.com | 21% brieflands.com | Not specified |
| 40 mg/day (in hypertriglyceridemia) | 32% medcentral.com | 22% medcentral.com | 21% medcentral.com |
Drug-Drug Interactions and Their Mechanisms
The potential for drug-drug interactions with this compound is an important consideration in clinical practice. These interactions can affect this compound's exposure and increase the risk of adverse effects, particularly myopathy and rhabdomyolysis.
Interactions affecting this compound Exposure (e.g., OATP1B1, OATP1B3 substrates, P-glycoprotein inhibitors)
This compound's pharmacokinetics are significantly influenced by drug transporters, particularly the organic anion transporting polypeptides OATP1B1 and OATP1B3, which are involved in its hepatic uptake, and P-glycoprotein (P-gp), an efflux transporter. drugbank.comtexas.govahajournals.org
OATP1B1 and OATP1B3 Inhibitors: Co-administration of this compound with inhibitors of OATP1B1 and OATP1B3 can lead to increased plasma concentrations of this compound. ahajournals.orgdrugs.comnih.gov For example, cyclosporine, a potent inhibitor of these transporters, can increase this compound exposure by 5- to 10-fold. ahajournals.orgebmconsult.comdrugs.com This is due to the inhibition of both influx (OATP1B1, OATP1B3) and efflux (MRP2, P-gp) transporters. ebmconsult.com Similarly, some macrolide antibiotics, like clarithromycin (B1669154) and erythromycin, are presumed to inhibit OATP1B1 and OATP1B3, leading to increased this compound levels. drugs.comdrugs.com
P-glycoprotein (P-gp) Inhibitors: P-glycoprotein is an efflux transporter that can limit the absorption of this compound. ebmconsult.com Inhibitors of P-gp can therefore increase this compound's bioavailability. ahajournals.orgmedscape.com Cyclosporine also inhibits P-gp, contributing to the significant increase in this compound levels. ebmconsult.com The interaction between colchicine (B1669291) and this compound may also be related to the inhibition of P-glycoprotein. nih.gov
Interactions increasing Myopathy/Rhabdomyolysis Risk (e.g., Fibrates, Cyclosporine, Macrolides, Colchicine)
The risk of myopathy and rhabdomyolysis, a serious muscle toxicity, is increased when this compound is co-administered with certain medications. medscape.comrxlist.com
Fibrates: The combination of this compound with fibrates, such as gemfibrozil (B1671426) and fenofibrate (B1672516), increases the risk of myopathy. medcentral.comnih.govahajournals.org This is believed to be due to a pharmacodynamic interaction, as fibrates themselves can be myotoxic. scielo.brunmc.edu Additionally, gemfibrozil can interfere with the glucuronidation of statins, a step in their metabolism, leading to increased statin concentrations. unmc.edunih.govbrazilianjournals.com.br
Cyclosporine: As mentioned, cyclosporine significantly increases this compound exposure, which in turn elevates the risk of myopathy and rhabdomyolysis. drugs.comnih.govahajournals.orghealthline.com This interaction is a result of the inhibition of multiple transporters involved in this compound's disposition. ebmconsult.com
Macrolides: Certain macrolide antibiotics, like clarithromycin and erythromycin, can increase the risk of myopathy when taken with this compound. rxlist.comnih.gov This is likely due to the inhibition of OATP transporters, leading to higher systemic concentrations of this compound. drugs.comnih.govdrugs.com Azithromycin (B1666446), however, is not a known inhibitor of OATP1B1/1B3 but may still have the potential to increase this compound exposure according to some sources. drugs.comdrugs.com
Colchicine: Co-administration of colchicine and this compound has been associated with an increased risk of myopathy, including rhabdomyolysis. medcentral.comnih.govhealthline.comdrugs.com The mechanism may involve a combination of pharmacodynamic and pharmacokinetic effects, including potential inhibition of P-glycoprotein. nih.govdrugs.com
Table 2: Clinically Significant Drug-Drug Interactions Increasing Myopathy/Rhabdomyolysis Risk with this compound
| Interacting Drug Class | Example Drugs | Mechanism of Interaction |
| Fibrates | Gemfibrozil, Fenofibrate | Pharmacodynamic synergism (both can be myotoxic); Gemfibrozil also inhibits statin glucuronidation. medcentral.comnih.govahajournals.orgscielo.brunmc.edunih.gov |
| Immunosuppressants | Cyclosporine | Inhibition of OATP1B1, OATP1B3, P-glycoprotein, and MRP2, leading to significantly increased this compound exposure. ebmconsult.comdrugs.comnih.govahajournals.orghealthline.com |
| Macrolide Antibiotics | Clarithromycin, Erythromycin | Inhibition of OATP1B1 and OATP1B3, increasing this compound concentrations. drugs.comnih.govdrugs.comrxlist.comnih.gov |
| Gout Medication | Colchicine | Additive myotoxic effects; potential inhibition of P-glycoprotein. medcentral.comnih.govnih.govhealthline.comdrugs.com |
This table provides an overview of key drug classes that can increase the risk of muscle-related side effects when taken with this compound.
Interactions with Anticoagulants (e.g., Warfarin)
The interaction between this compound and the anticoagulant warfarin (B611796) has been a subject of clinical observation. While some reports suggest that this compound does not significantly affect the response to warfarin, others indicate a potential for a modest increase in warfarin levels, which could enhance its anticoagulant effect and increase the risk of bleeding. nih.govcabinethealth.comdrugs.comwww.nhs.uk Therefore, close monitoring of the international normalized ratio (INR) is recommended when initiating or adjusting this compound therapy in patients taking warfarin. medscape.comdrugs.com
Clinically Significant vs. Non-Significant Interactions
Differentiating between clinically significant and non-significant interactions is crucial for safe and effective therapy.
Clinically Significant Interactions: Interactions that lead to a substantial increase in this compound exposure and a heightened risk of severe adverse effects, such as myopathy and rhabdomyolysis, are considered clinically significant. The interactions with cyclosporine, gemfibrozil, and clarithromycin fall into this category. drugs.commedscape.comnih.govhse.ie The combination with colchicine also warrants caution due to the potential for serious muscle toxicity. medcentral.comdrugs.com
Non-Significant or Less Significant Interactions: Some interactions may result in minor changes in this compound levels that are not typically associated with adverse outcomes. For example, the interaction with azithromycin is considered less significant than with other macrolides. nih.gov While the interaction with warfarin requires monitoring, it may not always necessitate a change in therapy. drugs.com The risk of myopathy with the combination of this compound and colchicine is considered low by some experts, particularly when compared to other statins. immattersacp.org Recent studies suggest that the concomitant use of this compound and colchicine results in a minimal increase in the risk of rhabdomyolysis. frontiersin.org
Pharmacogenomics of this compound Response
Genetic variations can influence an individual's response to this compound, affecting both its efficacy and safety.
The gene SLCO1B1 encodes the OATP1B1 transporter, which is crucial for the hepatic uptake of statins. nih.govpharmgkb.org Polymorphisms in SLCO1B1, particularly the c.521T>C variant (rs4149056), can lead to decreased transporter function. nih.govpharmgkb.org This reduced function can result in higher systemic concentrations of this compound, which has been associated with an increased risk of statin-associated muscle symptoms (SAMS). nih.govahajournals.orgfrontiersin.org However, the impact of SLCO1B1 variants on the lipid-lowering effect of this compound appears to be modest. nih.gov While the SLCO1B1 genotype is associated with variable pharmacokinetics of this compound, its influence on fluvastatin (B1673502) is not as pronounced. nih.gov this compound is influenced to a similar extent as rosuvastatin by SLCO1B1 gene variations. pharmgkb.org
Polymorphisms in other genes, such as HMGCR (encoding the target enzyme of statins), have also been investigated for their role in this compound response. nih.govdovepress.com Some studies have suggested an association between HMGCR variants and the variability in total cholesterol and LDL-C response to this compound, though these findings have not always been replicated in larger studies. nih.govdovepress.compharmgkb.org
Genetic Determinants of Lipid-Lowering Efficacy
The response to this compound therapy exhibits significant interindividual variability, which can be partly attributed to genetic polymorphisms in genes that influence the drug's transport, metabolism, and pharmacodynamic targets.
SLCO1B1: The SLCO1B1 gene encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), which is crucial for the hepatic uptake of this compound. gbcbiotech.com Genetic variants that reduce the transporter's function can affect the drug's efficacy. Studies have shown that while reduced function associated with the SLCO1B1 T521C variant (rs4149056) is strongly linked to adverse effects, its impact on lipid-lowering efficacy is generally considered minor. gbcbiotech.com Some research suggests that heterozygous carriers of the SLCO1B1 *15 allele, which includes the 521T>C change, may have a slower initial reduction in low-density lipoprotein cholesterol (LDL-C), though this difference may diminish with long-term treatment.
ApoE: The apolipoprotein E (ApoE) gene is a key regulator of lipid metabolism, and its polymorphisms have been investigated for their role in statin response, yielding mixed results for this compound. Some studies indicate that the APOE ε2/ε3/ε4 isoforms influence LDL-C reduction. In one study, carriers of the APOE ε2 allele showed a greater LDL-C reduction with this compound (22.1%) compared to ε4 carriers (16.6%). ahajournals.org Another study in patients with non-insulin-dependent diabetes mellitus suggested that the effectiveness of this compound in reducing apolipoprotein B and apolipoprotein E may be diminished in carriers of the E3/E2 phenotype. nih.gov Conversely, other significant studies, including a multicenter study of 401 hypercholesterolemic patients and the REGRESS trial, found that the ApoE genotype did not significantly influence the lipid-lowering response to this compound. nih.govuu.nltandfonline.com
CETP: The cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins. tandfonline.com Research into the influence of CETP polymorphisms, such as the TaqIB variant, on this compound efficacy has produced conflicting findings. One study reported that this compound treatment yielded the most significant reduction in total cholesterol, LDL-C, and triglycerides in the group of patients with the highest baseline CETP concentrations. nih.gov However, the large Cholesterol And Recurrent Events (CARE) study found that the CETP TaqIB polymorphism does not predict who will benefit from this compound treatment, as the drug induced similar lipid changes across all genotypes. core.ac.uknih.gov Another study also found no difference in the plasma lipoprotein response to this compound between different TaqIB genotypes. scispace.com
ACE: The angiotensin-converting enzyme (ACE) gene's insertion/deletion (I/D) polymorphism has been studied as a potential modifier of statin efficacy. However, for this compound, the evidence suggests a lack of significant interaction. The GenHAT study, a large clinical trial, found no evidence that the ACE I/D genotype was a major modifier of this compound's efficacy in reducing the risk of cardiovascular events. nih.govnih.gov Similarly, the REGRESS trial found no difference in the lipid-lowering effects of this compound across the ACE I/D genotypes. gbcbiotech.com
HMGCoAR: As the direct pharmacological target of statins, the 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) gene is a candidate for influencing efficacy. Research has identified that two common and closely linked single nucleotide polymorphisms (SNPs) in the HMGCR gene were associated with a significantly lower efficacy of this compound therapy, resulting in smaller reductions in both total cholesterol and LDL-C.
ABCB1: The ABCB1 gene encodes the P-glycoprotein efflux transporter. Its role in this compound efficacy is variable. One study of post-ACS patients found that the triallelic rs2032582 (G2677T/A) variant was associated with the percent reduction in LDL-C; individuals with the GG genotype had a 23.3% reduction, while non-G homozygotes had a 17.4% reduction. ahajournals.org However, a study in pediatric patients found no significant differences in the effects of this compound between subjects with different ABCB1 genotypes. nih.gov A meta-analysis also reported conflicting evidence regarding the impact of the c.3435C>T polymorphism on lipid response. mdpi.com
Genetic Associations with Adverse Events
Genetic factors, particularly those affecting statin exposure, are known to influence the risk of adverse drug reactions, most notably statin-associated muscle symptoms (SAMS).
The most significant genetic determinant of this compound-associated myopathy is a polymorphism in the SLCO1B1 gene. The c.521T>C (rs4149056) SNP results in reduced function of the OATP1B1 transporter, which decreases the hepatic uptake of this compound. This leads to higher systemic plasma concentrations of the drug, thereby increasing the risk of muscle toxicity. It is advised to avoid high doses of this compound in carriers of this SNP. mdpi.com
Polymorphisms in the ABCB1 gene have also been investigated. The c.3435C>T variant has been linked in some studies to an increased risk of myalgia in patients treated with statins, particularly with longer treatment durations. jci.org
Table 2: Genetic Associations with this compound Adverse Events
| Gene | Polymorphism/Allele | Associated Adverse Event | Mechanism |
|---|---|---|---|
| SLCO1B1 | c.521T>C (rs4149056) | Increased risk of myopathy. mdpi.com | Reduced hepatic uptake, leading to increased systemic plasma concentrations. mdpi.com |
| ABCB1 | c.3435C>T | Possible association with myalgia. jci.org | Mechanism still under debate. jci.org |
Clinical Pharmacogenetic Implementation Consortium (CPIC) Guidelines
The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides peer-reviewed, evidence-based guidelines to help clinicians understand how genetic test results can be used to optimize drug therapy.
For this compound, CPIC has issued specific recommendations based on SLCO1B1 genotype-inferred phenotypes to mitigate the risk of SAMS. The recommendations recognize that patients with decreased or poor transporter function have increased this compound exposure.
SLCO1B1 Normal Function: These individuals have typical this compound exposure and a normal risk of myopathy. The desired starting dose can be prescribed according to standard clinical guidelines.
SLCO1B1 Decreased or Possible Decreased Function: These patients have increased this compound exposure compared to normal functioners but a typical myopathy risk with doses of 40 mg or less. It is recommended to prescribe the desired starting dose, but prescribers should be aware of a possible increased risk for myopathy with this compound doses greater than 40 mg per day.
SLCO1B1 Poor Function: These patients have increased this compound exposure compared to those with normal or decreased function. While the myopathy risk is considered typical with doses up to 40 mg, it is recommended to prescribe a starting dose of ≤40 mg. If a higher potency is required, an alternative statin or combination therapy may be considered.
CPIC has also evaluated the evidence for other genes, such as ABCG2. Although variations in ABCG2 can affect the pharmacokinetics of some statins, there is currently insufficient evidence to show a definitive link to altered clinical efficacy or adverse event risk for this compound. mdpi.com Consequently, CPIC has assigned a "no recommendation" for the ABCG2-pravastatin gene-drug pair at this time.
Table 3: CPIC Dosing Recommendations for this compound Based on SLCO1B1 Phenotype
| SLCO1B1 Phenotype | Implication | Therapeutic Recommendation |
|---|---|---|
| Normal Function | Normal this compound exposure and myopathy risk. | Prescribe desired starting dose and adjust based on disease-specific guidelines. |
| Decreased or Possible Decreased Function | Increased this compound exposure. Typical myopathy risk at doses ≤40 mg. | Prescribe desired starting dose. Be aware of possible increased myopathy risk with doses >40 mg/day. |
| Poor Function | Increased this compound exposure. Typical myopathy risk at doses ≤40 mg. | Prescribe ≤40mg as a starting dose. Consider alternatives if higher potency is needed. |
Clinical Efficacy in Cardiovascular Disease Prevention
Primary Prevention of Cardiovascular Events
Primary prevention focuses on individuals without a history of cardiovascular disease but with risk factors such as hypercholesterolemia. Pravastatin has been shown to be effective in this population by mitigating the risk of initial cardiovascular events.
Reduction of Myocardial Infarction Risk
Key clinical trials have established this compound's role in reducing the risk of a first myocardial infarction (MI). The West of Scotland Coronary Prevention Study (WOSCOPS) was a landmark primary prevention trial involving men with hypercholesterolemia and no prior history of MI. acc.org In this study, participants treated with this compound (40 mg daily) for approximately five years experienced a significant reduction in the combined outcome of definite nonfatal MI or death from coronary heart disease (CHD), with the event rate dropping from 7.9% in the placebo group to 5.5% in the this compound group. acc.org A 20-year follow-up of the WOSCOPS participants revealed a persistent benefit, with the this compound group showing an 18% reduction in recurrent coronary events and a 24% reduction in MI. pace-cme.org
The Prospective Study of this compound in the Elderly at Risk (PROSPER) trial extended these findings to an older population (70-82 years) with or without pre-existing vascular disease. nih.govgpnotebook.com In the primary prevention cohort of PROSPER, while this compound did not significantly reduce the risk of total MI or stroke, it did show a trend towards benefit. nih.gov However, when the entire PROSPER cohort was analyzed, this compound treatment led to a reduction in the risk of coronary heart disease death and non-fatal MI. nih.govgpnotebook.com
Table 1: Key Primary Prevention Trials of this compound and Myocardial Infarction Risk
| Trial | Participant Population | Treatment Group | Placebo Group | Relative Risk Reduction (MI) |
|---|---|---|---|---|
| WOSCOPS | Men with hypercholesterolemia, no prior MI | 5.5% event rate (CHD death or nonfatal MI) | 7.9% event rate (CHD death or nonfatal MI) | 31% (composite endpoint) acc.orgahajournals.org |
| PROSPER | Elderly at risk of vascular disease | Reduced risk of CHD death and non-fatal MI (HR 0.81) | - | 19% (composite endpoint) nih.govgpnotebook.com |
Reduction of Myocardial Revascularization Procedures
In addition to reducing the incidence of MI, this compound has been shown to decrease the need for myocardial revascularization procedures, such as coronary artery bypass grafting (CABG) and percutaneous transluminal coronary angioplasty (PTCA), in individuals without a history of cardiovascular disease. The WOSCOPS trial reported that this compound therapy reduced the risk of undergoing myocardial revascularization procedures by 37%. medcentral.com Data from this trial estimated that for every 1000 middle-aged men with hypercholesterolemia treated with this compound for five years, there would be eight fewer revascularization procedures compared to no treatment. jordan.im A meta-analysis that included several primary prevention trials of statins also found a significant reduction in revascularization procedures in the statin group compared to the control group. medrxiv.org
Reduction of Total Mortality and Cardiovascular Deaths
The impact of this compound on mortality in the primary prevention setting has been a key area of investigation. The WOSCOPS trial demonstrated that after a median of 4.8 years, this compound treatment was associated with a 32% decrease in cardiovascular deaths. medcentral.com The 20-year follow-up of the WOSCOPS cohort showed a sustained benefit, with a 13% risk reduction in all-cause mortality and a 27% risk reduction in CHD mortality in the group originally assigned to this compound. acc.orgnih.gov
The this compound Pooling Project, which combined data from WOSCOPS and two secondary prevention trials, found a 24% relative risk reduction in coronary heart disease mortality and a 20% reduction in total mortality with this compound treatment after about five years of follow-up. uzh.ch
Table 2: Mortality Outcomes in Primary Prevention Trials with this compound
| Trial | Follow-up Duration | All-Cause Mortality Reduction | Cardiovascular Mortality Reduction |
|---|---|---|---|
| WOSCOPS | ~5 years | 22% (not statistically significant initially) ahajournals.org | 32% medcentral.com |
| WOSCOPS (20-year follow-up) | 20 years | 13% nih.gov | 21% (CV death) pace-cme.org |
| PROSPER | ~3.2 years | No significant reduction plos.orgnerdcat.org | 24% (coronary mortality) nih.govgpnotebook.com |
| This compound Pooling Project | ~5 years | 20% uzh.ch | 24% (CHD mortality) uzh.ch |
Secondary Prevention of Cardiovascular Events
For individuals with established cardiovascular disease, secondary prevention aims to prevent recurrent events. This compound has proven to be a cornerstone in this setting.
Impact on Progression/Regression of Atherosclerosis
This compound has demonstrated a beneficial effect on the underlying process of atherosclerosis. The Regression Growth Evaluation Statin Study (REGRESS) used quantitative coronary angiography to assess the impact of this compound in men with symptomatic coronary atherosclerosis. nih.govacc.org The study found that patients treated with this compound experienced less progression of coronary atherosclerosis compared to those on placebo. nih.govacc.org Specifically, the mean segment diameter of coronary arteries decreased less in the this compound group. acc.org
The REVERSAL (Reversing Atherosclerosis with Aggressive Lipid Lowering) trial, which used intravascular ultrasound (IVUS), compared the effects of a high-intensity statin (atorvastatin) with a moderate-intensity statin (this compound). jacc.org While the high-intensity statin led to plaque regression, the this compound group showed a significant progression of atherosclerosis. ccjm.org This highlights that the degree of lipid lowering may be crucial for achieving plaque regression. However, other meta-analyses of IVUS studies have shown that statin treatment, in general, is associated with a reduction in atheromatous plaque volume. pcronline.com
Reduction of Recurrent Myocardial Infarction
This compound has been extensively studied in the secondary prevention of MI. The Cholesterol and Recurrent Events (CARE) trial investigated the effect of this compound in patients who had a prior MI and average cholesterol levels. jacc.orgaafp.org After a median follow-up of five years, this compound significantly reduced the risk of the primary endpoint of fatal coronary heart disease or nonfatal MI by 24%. 2minutemedicine.comahajournals.org This benefit was largely driven by a reduction in nonfatal MI. 2minutemedicine.com The Long-Term Intervention with this compound in Ischaemic Disease (LIPID) trial, which included patients with a history of MI or unstable angina, also showed that this compound reduced the risk of MI by 29%. nih.gov
The benefits of this compound in reducing recurrent MI have been observed across various patient subgroups, including women and the elderly. jacc.orgcmaj.ca In the CARE trial, women treated with this compound had a 43% risk reduction for the primary endpoint of coronary death or nonfatal MI. jacc.org
Table 3: Key Secondary Prevention Trials of this compound and Recurrent Myocardial Infarction
| Trial | Participant Population | Treatment Duration (Median/Mean) | Relative Risk Reduction (Recurrent MI or Composite Endpoint) |
|---|---|---|---|
| CARE | Prior MI, average cholesterol | 5 years | 24% (fatal CHD or nonfatal MI) 2minutemedicine.comahajournals.org |
| LIPID | Prior MI or unstable angina | 6.1 years | 29% (MI) nih.gov |
Reduction of Stroke and Transient Ischemic Attack (TIA)
This compound has demonstrated efficacy in reducing the risk of stroke and transient ischemic attacks (TIA), particularly in the context of secondary prevention. A pooled analysis of the secondary prevention trials CARE (Cholesterol And Recurrent Events) and LIPID (Long-term Intervention with this compound in Ischemic Disease), which together included 13,173 patients, found a 22% reduction in total strokes and a 25% reduction in nonfatal strokes with this compound treatment. ahajournals.org The primary effect of this compound was a 23% reduction in nonhemorrhagic strokes. ahajournals.org The benefit of this compound in stroke reduction appears to emerge after approximately one year of therapy. ahajournals.org
In the CARE trial, which enrolled patients with a history of myocardial infarction and average cholesterol levels, this compound reduced the relative risk of stroke by 32% over a median follow-up of five years. ahajournals.org This trial also showed a similar and parallel reduction in the incidence of TIAs. ahajournals.org The LIPID trial further supports these findings, showing that this compound reduced the risk of stroke in patients with diabetes or impaired fasting glucose. diabetesjournals.org Specifically, in the diabetic group, the risk of stroke was reduced from 9.9% to 6.3%, and in the impaired fasting glucose group, it was reduced from 5.4% to 3.4%. diabetesjournals.org
The Management of Elevated Cholesterol in the Primary Prevention Group of Adult Japanese (MEGA) Study, in a post-hoc analysis, found that in patients with hypertension and moderate hyperlipidemia, this compound was effective in the primary prevention of cerebral infarction, reducing the risk by 46%. ahajournals.org
Table 1: Key Clinical Trials on this compound for Stroke and TIA Reduction
| Trial | Patient Population | Key Finding | Citation |
|---|---|---|---|
| CARE & LIPID (Pooled Analysis) | Secondary prevention (post-myocardial infarction) | 22% reduction in total strokes, 25% reduction in nonfatal strokes. ahajournals.org | ahajournals.org |
| CARE | Secondary prevention (post-myocardial infarction) | 32% relative risk reduction in stroke over 5 years. ahajournals.org | ahajournals.org |
| LIPID | Secondary prevention (with diabetes or impaired fasting glucose) | Significant reduction in stroke risk in patients with diabetes and impaired fasting glucose. diabetesjournals.org | diabetesjournals.org |
| J-STARS | Secondary prevention (non-cardioembolic ischemic stroke) | No significant reduction in total stroke/TIA, but a 67% reduction in atherothrombotic strokes. nih.govelsevier.es | nih.govelsevier.es |
| MEGA Study (Post-hoc analysis) | Primary prevention (with hypertension and moderate hyperlipidemia) | 46% reduction in the risk of cerebral infarction. ahajournals.org | ahajournals.org |
Efficacy in Specific Patient Populations
Elderly Patients
The efficacy of this compound in elderly patients has been a subject of significant clinical investigation. The Prospective Study of this compound in the Elderly at Risk (PROSPER) was a landmark trial that specifically enrolled 5,804 individuals aged 70-82 years with a history of, or risk factors for, vascular disease. acc.orgplos.org Over a mean follow-up of 3.2 years, this compound treatment resulted in a 15% relative reduction in the primary composite endpoint of coronary death, nonfatal myocardial infarction (MI), and fatal or nonfatal stroke. acc.orgmedcraveonline.com The study also demonstrated a 19% reduction in coronary outcomes. researchgate.net However, the trial did not show a significant impact on stroke outcomes or all-cause mortality during the initial follow-up period. plos.orgresearchgate.net
The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT-LLT) included a large number of older, hypertensive patients. However, it did not find a significant difference in all-cause mortality or CHD events with this compound compared to usual care for moderate hypercholesterolemia. acc.org It is worth noting that other major statin trials with significant elderly populations, such as the West of Scotland Coronary Prevention Study (WOSCOPS), did show that older patients had a similar reduction in coronary events compared to younger patients. medcraveonline.com
Patients with Mild to Moderately Elevated Lipid Levels
This compound has demonstrated clinical benefits in patients with mild to moderately elevated lipid levels. The West of Scotland Coronary Prevention Study (WOSCOPS) enrolled men with moderate hypercholesterolemia (mean total cholesterol 272 mg/dL) and no history of MI. nih.govjordan.im In this primary prevention trial, this compound lowered total cholesterol by 20% and LDL cholesterol by 26%, leading to a 31% reduction in the risk of nonfatal MI or death from coronary heart disease. nih.govresearchgate.net The long-term follow-up of WOSCOPS over 20 years showed a sustained benefit, with a significant difference in the risk of CHD-related death or nonfatal MI favoring the original this compound group. acc.org
In a study of patients with moderate primary hypercholesterolemia (5.2-6.7 mmol/L) and other cardiovascular risk factors, this compound 20mg daily, in conjunction with lifestyle modifications, led to an 18% decrease in total cholesterol and a 23% decrease in LDL-cholesterol after 6 weeks. nih.gov
The Management of Elevated Cholesterol in the Primary Prevention Group of Adult Japanese (MEGA) Study also supported the use of this compound in this population. In Japanese patients with moderate hyperlipidemia, diet plus this compound was effective for the primary prevention of cardiovascular events. ahajournals.org
Patients with Chronic Kidney Disease
This compound has been shown to be effective in reducing cardiovascular events in patients with moderate chronic kidney disease (CKD). An analysis from the this compound Pooling Project (PPP), which combined data from three large randomized trials, included 4,491 subjects with moderate CKD (estimated glomerular filtration rate [eGFR] of 30 to 59.99 mL/min/1.73 m²). ahajournals.orgnih.gov In this subgroup, this compound significantly reduced the incidence of a primary composite outcome (myocardial infarction, coronary death, or coronary revascularization) with a hazard ratio of 0.77. ahajournals.orgnih.gov The absolute benefit of this compound was greater in those with moderate CKD compared to those with normal renal function due to their higher baseline cardiovascular risk. ahajournals.orgnih.gov
Furthermore, this compound treatment appeared to reduce the total mortality rate in individuals with moderate CKD. ahajournals.orgnih.gov Another study also found that in the moderate CKD group, this compound significantly reduced CHD by 48%, stroke by 73%, and total mortality by 51%. nih.gov Interestingly, this study also noted a beneficial effect on renal function, with a significantly higher increase in eGFR in the this compound group compared to the diet-alone group. nih.gov
Post-transplantation Hyperlipidemia
This compound is utilized in the management of hyperlipidemia that frequently develops after solid organ transplantation. ebmconsult.com Studies in heart transplant recipients have shown that early initiation of this compound reduces the incidence of acute rejection, inhibits the development of cardiac allograft vasculopathy (CAV), and improves survival. termedia.plnih.gov In a prospective randomized trial, this compound use after heart transplantation was associated with a decreased incidence of clinically proven acute rejection episodes. karger.com
In kidney transplant recipients, this compound has been shown to effectively and safely treat hyperlipidemia. nih.gov A pilot study in cadaveric kidney transplant recipients found that this compound not only controlled cholesterol levels but also reduced the incidence of biopsy-proven acute rejection episodes from 58% in the control group to 25% in the this compound-treated group. nih.gov This suggests an additional immunosuppressive effect of this compound in this patient population. karger.comnih.gov Low doses of this compound have been proven effective in lowering plasma cholesterol levels without causing significant muscle damage in cyclosporine-treated renal transplant patients. karger.com
Comparative Efficacy Studies with Other Statins
The clinical efficacy of this compound has been compared to other statins in various clinical settings, often highlighting differences in lipid-lowering potency and clinical outcomes.
In the this compound or Atorvastatin (B1662188) Evaluation and Infection Therapy (PROVE-IT) trial, patients with acute coronary syndromes were randomized to either this compound 40 mg/day (standard therapy) or atorvastatin 80 mg/day (intensive therapy). researchgate.netnih.gov The results showed that intensive lipid-lowering with atorvastatin led to a greater reduction in LDL-cholesterol and a lower rate of clinical events (death, myocardial infarction, revascularization) over two years compared to standard therapy with this compound (22.4% vs. 26.3%). researchgate.netnih.govccjm.org Similarly, the Reversal of Atherosclerosis with Aggressive Lipid Lowering (REVERSAL) trial demonstrated that atorvastatin 80 mg/day resulted in a greater reduction in LDL-cholesterol and halted the progression of atheroma volume, whereas atheroma volume progressed in the this compound 40 mg/day group. researchgate.netnih.gov
In the context of heart transplantation, a study comparing atorvastatin and this compound found that atorvastatin had a more pronounced effect in reducing total cholesterol, LDL fraction, and triglycerides. termedia.plnih.gov Another study in heart transplant recipients found that low doses of simvastatin (B1681759) (10 mg/day) and this compound (20 mg/day) had similar beneficial effects on cardiac allograft rejection and one-year survival, though simvastatin led to a greater reduction in LDL cholesterol. jacc.org
The Study Assessing Goals in the Elderly (SAGE) trial compared atorvastatin 80 mg to this compound 40 mg in elderly patients with coronary artery disease. Both treatments significantly reduced ischemia duration, with no significant difference between the two groups, although there was a favorable trend in major coronary events with atorvastatin. lipid.org
A meta-analysis of randomized placebo-controlled trials found no statistically significant differences between this compound, simvastatin, and atorvastatin in reducing long-term cardiovascular events such as fatal coronary heart disease, nonfatal myocardial infarctions, strokes, and all-cause mortality. consensus.app However, a study in Japanese patients with mild to moderate CKD who had a stent inserted showed a reduced risk of cardiovascular mortality with high-intensity statins (atorvastatin, pitavastatin, or rosuvastatin) compared to lower-intensity statins, which included this compound. elsevier.es
Table 2: Comparative Efficacy of this compound vs. Other Statins
| Trial/Study | Comparison | Patient Population | Key Finding | Citation |
|---|---|---|---|---|
| PROVE-IT | This compound 40 mg vs. Atorvastatin 80 mg | Acute Coronary Syndromes | Atorvastatin was more effective in reducing LDL-C and clinical events. researchgate.netnih.govccjm.org | researchgate.netnih.govccjm.org |
| REVERSAL | This compound 40 mg vs. Atorvastatin 80 mg | Coronary Artery Disease | Atorvastatin halted atheroma progression, while it progressed with this compound. researchgate.netnih.gov | researchgate.netnih.gov |
| Magnani et al. | This compound vs. Atorvastatin | Heart Transplant Recipients | Atorvastatin showed greater reduction in total cholesterol, LDL, and triglycerides. termedia.plnih.gov | termedia.plnih.gov |
| Mehra et al. | This compound 20 mg vs. Simvastatin 10 mg | Heart Transplant Recipients | Similar effects on rejection and survival; simvastatin lowered LDL-C more. jacc.org | jacc.org |
| SAGE | This compound 40 mg vs. Atorvastatin 80 mg | Elderly with Coronary Artery Disease | Both reduced ischemia duration with no significant difference between them. lipid.org | lipid.org |
Combination Therapy with Other Lipid-Lowering Agents
The clinical strategy for managing hyperlipidemia and reducing cardiovascular risk often involves combining this compound with other lipid-lowering agents. This approach can offer a more potent effect on the lipid profile or address different facets of cardiovascular risk than this compound monotherapy. Research has explored the efficacy of this compound in combination with agents such as ezetimibe (B1671841), bile acid sequestrants, niacin, and fibrates, as well as with antiplatelet agents like aspirin (B1665792).
This compound and Ezetimibe
The co-administration of this compound and ezetimibe has been shown to produce significant incremental reductions in low-density lipoprotein cholesterol (LDL-C). nih.govresearchgate.net A prospective, randomized, double-blind trial involving 538 patients with primary hypercholesterolemia demonstrated that the combination therapy was significantly more effective at lowering LDL-C and triglycerides (TG) compared to this compound monotherapy. nih.govresearchgate.net The study found that depending on the this compound dose, the combination therapy reduced LDL-C by 34–41% and triglycerides by 21–23%, while increasing high-density lipoprotein cholesterol (HDL-C) by 7.8–8.4%. nih.govresearchgate.netoup.com A meta-analysis of 14 studies further supports the use of statin-ezetimibe combinations, showing a significant reduction in all-cause mortality and major adverse cardiovascular events compared to high-dose statin therapy alone. news-medical.net
Lipid Profile Changes with this compound and Ezetimibe Combination Therapy
| This compound Dose | LDL-C Reduction | Triglyceride Reduction | HDL-C Increase |
|---|---|---|---|
| 10 mg | 34% | 21% | 7.8% |
| 20 mg | 38% | 22% | 8.1% |
| 40 mg | 41% | 23% | 8.4% |
Data from a 12-week randomized controlled trial. nih.govresearchgate.net
This compound and Bile Acid Sequestrants
The combination of this compound with a bile acid-binding resin, such as cholestyramine, enhances the lipid-lowering effects, particularly on LDL-C. researchgate.netmedsafe.govt.nz In a study of patients with primary hypercholesterolemia, adding cholestyramine to this compound therapy resulted in a reduction of total cholesterol by 32% to 38% and LDL-C by 47% to 56% after four weeks. researchgate.net This combination also led to an 11% to 18% increase in HDL-C. researchgate.net It was noted that this compound could also mitigate the increase in triglyceride levels that can be observed with cholestyramine monotherapy. hres.ca
Lipid Lowering Effects of this compound and Cholestyramine Combination
| Lipid Parameter | Percentage Reduction/Increase |
|---|---|
| Total Cholesterol | ↓ 32% - 38% |
| LDL Cholesterol | ↓ 47% - 56% |
| HDL Cholesterol | ↑ 11% - 18% |
Data from a 4-week study on patients with primary hypercholesterolemia. researchgate.net
This compound and Niacin
Combining this compound with niacin has been shown to further improve the lipid profile in patients with hypercholesterolemia. medcentral.comnih.gov In hypercholesterolemic patients, the addition of niacin to this compound therapy led to further reductions in total cholesterol (9%), LDL-cholesterol (9-11%), apolipoprotein B (11%), and triglycerides (20-27%). medcentral.com Concurrently, HDL-cholesterol levels increased by 3-29% and apolipoprotein A levels by 11%. medcentral.com A study specifically in diabetic patients with hypercholesterolemia who were not at their lipid goals with this compound alone found that the addition of low-dose niacin significantly lowered LDL cholesterol further. nih.gov Research also indicates that the this compound/niacin combination significantly improves levels of small dense LDL and postprandial lipemia. nih.gov
Impact of this compound and Niacin Combination on Lipid Profile
| Lipid/Lipoprotein | Percentage Change |
|---|---|
| Total Cholesterol | ↓ 9% |
| LDL Cholesterol | ↓ 9% - 11% |
| Apolipoprotein B | ↓ 11% |
| Triglycerides | ↓ 20% - 27% |
| HDL Cholesterol | ↑ 3% - 29% |
| Apolipoprotein A | ↑ 11% |
Data from an 8-18 week study in hypercholesterolemic patients. medcentral.com
This compound and Fibrates
The combination of this compound with a fibrate, such as fenofibrate (B1672516), is utilized to manage mixed hyperlipidemia. While a fixed-dose combination of this compound and fenofibrate has been shown to produce complementary benefits on the atherogenic lipid profile, its impact on cardiovascular outcomes is less clear. researchgate.net Some studies have indicated that while the combination is effective in modifying lipid profiles, including lipoprotein subclasses, it did not significantly reduce cardiovascular endpoints in the broader population of randomized clinical trials when added to standard LDL-C lowering therapy. dovepress.com However, subgroup analyses have suggested potential benefits for patients with high triglycerides and low HDL-C levels. dovepress.comeathj.org A long-term observational study demonstrated a reassuring safety profile for the fixed-dose combination but did not find a statistically significant difference in cardiovascular events compared to statin monotherapy. researchgate.net
This compound and Aspirin
The combination of this compound and aspirin has been evaluated for its additive benefits in the secondary prevention of cardiovascular disease. uscjournal.comuscjournal.comnih.gov A meta-analysis of five randomized secondary prevention trials demonstrated that for patients taking both this compound and aspirin, there were significant relative risk reductions for major cardiovascular events compared to those on aspirin alone. nih.gov Specifically, the combination led to a 31% relative risk reduction for fatal or nonfatal myocardial infarction and a 29% reduction for ischemic stroke. nih.gov When compared to this compound alone, the combination therapy reduced the risk of fatal or non-fatal myocardial infarction by 26% and ischemic stroke by 31%. nih.gov
Relative Risk Reduction with this compound and Aspirin Combination Therapy
| Outcome | Relative Risk Reduction (this compound + Aspirin vs. Aspirin Alone) | Relative Risk Reduction (this compound + Aspirin vs. This compound Alone) |
|---|---|---|
| Fatal or Nonfatal Myocardial Infarction | 31% | 26% |
| Ischemic Stroke | 29% | 31% |
| Composite Cardiovascular Endpoint | 24% | 13% |
Data from a meta-analysis of secondary prevention trials. nih.govnih.gov
Research on Other Therapeutic Applications and Mechanisms
Impact on Sepsis and Microcirculation
Pravastatin, a statin medication primarily known for its lipid-lowering properties, has demonstrated significant pleiotropic effects that extend to the management of sepsis and the preservation of microcirculatory function. Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is characterized by widespread inflammation, endothelial dysfunction, and microvascular impairment, leading to reduced tissue perfusion and organ failure nih.govnih.gov. Research indicates that this compound can mitigate these detrimental effects through several mechanisms, primarily involving the modulation of the nitric oxide (NO) pathway, enhancement of endothelial barrier integrity, and reduction of leukocyte adhesion nih.govoup.comnih.gov.
Mechanisms of Action
A key mechanism by which this compound exerts its beneficial effects in sepsis is through its influence on nitric oxide (NO) signaling. Sepsis often leads to an imbalance in NO production, with an overproduction of inducible nitric oxide synthase (iNOS) contributing to hypotension and inflammation, while a reduction in endothelial nitric oxide synthase (eNOS) impairs vasodilation and endothelial function oup.commdpi.com. Studies have shown that this compound can improve microvascular function by increasing the expression and activity of eNOS (NOS III) and, in some cases, down-regulating iNOS (NOS II) nih.govoup.comresearchgate.net. This restoration of the NO balance helps to maintain vascular tone, improve blood flow, and reduce inflammatory responses within the microcirculation oup.commdpi.com.
Furthermore, this compound has been observed to enhance endothelial barrier integrity, which is compromised during sepsis, leading to increased vascular permeability and leakage of plasma proteins nih.govnih.gov. This is achieved, in part, by up-regulating the expression of endothelial junction proteins such as ZO-1, JAM-C, and VE-Cadherin nih.gov. By reinforcing these tight junctions, this compound can reduce pulmonary microvascular permeability and ameliorate conditions like sepsis-induced acute lung injury nih.gov.
Another significant impact of this compound on the microcirculation in sepsis is the reduction of leukocyte adhesion and migration to the vascular endothelium. Excessive leukocyte-endothelial interaction is a hallmark of sepsis-induced inflammation, contributing to tissue damage and organ dysfunction nih.govoup.comahajournals.org. This compound has been shown to inhibit this process, thereby dampening the inflammatory cascade nih.govoup.comahajournals.org.
Research Findings
Preclinical studies have provided substantial evidence for this compound's protective role in sepsis models. In a rat model of lipopolysaccharide (LPS)-induced sepsis, this compound administration improved mean arterial pressure, restored acetylcholine-induced venular relaxation that was abolished by LPS, and reduced macromolecular leakage from venules nih.gov. These findings were associated with an increase in endothelial NOS III expression and function nih.govresearchgate.net.
More recent studies have focused on the impact of this compound on tissue oxygenation within the microcirculation. In a rodent model of polymicrobial sepsis, pre-treatment with this compound significantly ameliorated the deterioration of colonic microcirculatory oxygenation (μHbO2) compared to untreated septic animals nih.govresearchgate.netnih.gov. Specifically, while septic control animals experienced a decline in colon μHbO2 of -7.6 ± 3.3%, this compound-treated animals maintained a more stable level with only a -0.13 ± 7.6% change researchgate.netnih.gov. Similar protective effects were observed in the liver, where this compound treatment resulted in a -4.21 ± 11.7% change in μHbO2 compared to a -9.8 ± 7.5% decline in control septic animals researchgate.netnih.gov. These benefits in microcirculatory oxygenation were found to be independent of the peroxisome proliferator-activated receptor alpha (PPAR-α) pathway and did not affect mitochondrial function or reactive oxygen species (ROS) production nih.govresearchgate.netnih.govmdpi.com.
Furthermore, studies investigating the effects of statins, including this compound, on survival in sepsis models have shown promising results. In a cecal ligation and perforation (CLP) mouse model of sepsis, post-onset treatment with this compound extended survival time from 23 ± 1.2 hours in placebo-treated mice to 39 ± 3.9 hours ahajournals.org. These improvements in survival were attributed to the preservation of cardiac function and hemodynamic status, along with reduced leukocyte adhesion to the endothelium ahajournals.org.
Summary of Key Findings in Sepsis Models
| Parameter / Condition | Control (Septic) Group | This compound-Treated Group | Reference(s) |
| Microcirculatory Oxygenation (Colon) | Deterioration: -7.6 ± 3.3% | Maintained: -0.13 ± 7.6% | researchgate.netnih.gov |
| Microcirculatory Oxygenation (Liver) | Deterioration: -9.8 ± 7.5% | Maintained: -4.21 ± 11.7% | researchgate.netnih.gov |
| Macromolecular Leak (Venules) | Increased | Reduced (P<0.05) | nih.gov |
| Acetylcholine-induced Relaxation | Abolished | Improved | nih.gov |
| Leukocyte Adhesion | Increased | Reduced | nih.gov |
| Survival Time (CLP model) | 23 ± 1.2 hours | 39 ± 3.9 hours | ahajournals.org |
| eNOS Expression | Not specified (implied reduced in sepsis) | Increased | nih.govresearchgate.net |
Note: Data presented are from animal studies and represent mean values ± standard deviation or percentage change as indicated. Specific experimental conditions and statistical significance (P-values) are detailed in the cited references.
Compound List:
this compound
Lipopolysaccharide (LPS)
Nitric Oxide (NO)
Endothelial Nitric Oxide Synthase (eNOS / NOS III)
Inducible Nitric Oxide Synthase (iNOS / NOS II)
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)
ZO-1
JAM-C
VE-Cadherin
Cecal Ligation and Perforation (CLP)
Flutastatin
GW6471
Safety and Tolerability in Long Term Clinical Trials
Analysis of Large-Scale Clinical Trial Data (e.g., WOSCOPS, CARE, LIPID Studies, Pravastatin Pooling Project)
A comprehensive assessment of this compound's safety was conducted through the Prospective this compound Pooling (PPP) project. ahajournals.orgnih.gov This project prospectively combined data from three major long-term, double-blind, placebo-controlled trials: the West of Scotland Coronary Prevention Study (WOSCOPS), the Cholesterol and Recurrent Events (CARE) trial, and the Long-term Intervention with this compound in Ischemic Disease (LIPID) study. ahajournals.orgnih.govahajournals.org Collectively, these trials involved over 19,500 patients who received at least one dose of the study medication and amassed more than 112,000 person-years of exposure, comparing 40 mg of this compound daily with a placebo. ahajournals.orgnih.gov
The pooled analysis from the PPP project demonstrated that this compound is well-tolerated over a median period of five years. ahajournals.org The risk of experiencing noncardiovascular adverse events in patients randomized to this compound was not significantly different from that observed in the placebo groups. ahajournals.org Furthermore, the likelihood of discontinuing the medication for any reason was actually lower in the this compound group (22.6%) compared to the placebo group (27.8%). ahajournals.org This finding suggests a high level of tolerability for long-term this compound therapy. The WOSCOPS trial, with a 20-year follow-up, also supported the long-term safety of this compound, showing no increased risk of non-cardiovascular events or cancer. nih.gov Similarly, the LIPID trial, with a 16-year follow-up, provided reassurance on the long-term safety of statins concerning non-cardiovascular deaths and cancer incidence. usyd.edu.au
Incidence of Specific Adverse Events
Musculoskeletal side effects are a known class effect of statins. However, large-scale trials with this compound have shown a low incidence of these events. In the PPP project, there were no reported cases of myopathy, which was defined as muscle aching or weakness combined with creatine (B1669601) phosphokinase (CPK) elevations more than ten times the upper limit of normal (ULN), nor were there any confirmed cases of rhabdomyolysis in either the this compound or placebo groups. ahajournals.org The incidence of myalgia and/or myositis was comparable between the two treatment groups. ahajournals.org While women reported these symptoms more frequently than men, there was no discernible treatment effect. ahajournals.org
Data from seven randomized, double-blind, placebo-controlled trials involving over 21,500 patients showed that the safety and tolerability of this compound 40 mg were comparable to placebo. medsafe.govt.nz Myalgia, myopathy, and rhabdomyolysis have been reported with HMG-CoA reductase inhibitors, but the risk with this compound in these extensive trials was not significantly elevated compared to placebo. medsafe.govt.nz For instance, in the CARE trial, the incidence of elevated serum creatine kinase was 0.5% in the this compound group versus 0.3% in the placebo group. e-enm.org
Table 1: Incidence of Musculoskeletal Adverse Events in the this compound Pooling Project
| Adverse Event | This compound (n=9809) | Placebo (n=9783) |
| Myopathy | 0 cases | 0 cases |
| Rhabdomyolysis | 0 cases | 0 cases |
| Myalgia/Myositis | Comparable to Placebo | Comparable to this compound |
Data sourced from the Prospective this compound Pooling (PPP) project analysis. ahajournals.org
Concerns about hepatic safety are common with statin therapy. However, the PPP project, with over 243,000 blood sample analyses, found no evidence of increased liver function abnormalities with this compound. ahajournals.orgnih.gov The percentage of patients with any abnormal liver function test after baseline was similar between the this compound and placebo groups. ahajournals.org Specifically, the incidence of alanine (B10760859) aminotransferase (ALT) levels rising to more than three times the upper limit of normal was identical in both groups at 1.4%. ahajournals.orgnih.govahajournals.org There were also no differences in the severity of ALT abnormalities. ahajournals.org
Serious adverse events related to the hepatobiliary system were also comparable, occurring in 2.6% of this compound-treated patients and 3.0% of placebo-treated patients. ahajournals.org Gallbladder disorders were the most common serious event in this category, with a slightly lower incidence in the this compound group (1.9%) compared to the placebo group (2.1%). ahajournals.org
Table 2: Hepatic Safety Indicators in the this compound Pooling Project
| Parameter | This compound (n=9809) | Placebo (n=9783) |
| Patients with ALT >3x ULN | 128 (1.4%) | 131 (1.4%) |
| Serious Hepatobiliary Adverse Events | 255 (2.6%) | 297 (3.0%) |
Data sourced from the Prospective this compound Pooling (PPP) project analysis. ahajournals.orgnih.gov
The potential risk of cancer with long-term cholesterol-lowering therapy has been a subject of investigation. The comprehensive data from the PPP project, covering a five-year exposure period, showed that the incidence of fatal and nonfatal cancers was similar between the this compound and placebo groups. ahajournals.orgnih.gov
An imbalance in breast cancer was noted in the CARE study, which prompted further analysis. ahajournals.org However, in the larger LIPID study, which included more women, there was no significant difference in breast cancer reports between the this compound (1.3% of women) and placebo (1.1% of women) groups. ahajournals.org When data from all three trials in the PPP project were pooled, the incidence of breast cancer was 0.2% in the this compound group and 0.1% in the placebo group, a difference that was not statistically significant. ahajournals.org Extended follow-up of the LIPID trial for 16 years also found that cancer incidence was similar by original treatment group during both the double-blind period and later follow-up. usyd.edu.auahajournals.org Similarly, the 20-year follow-up of the WOSCOPS trial did not find an association between this compound therapy and an increased risk of cancer. nih.gov
Discontinuation Rates Due to Adverse Events
The long-term tolerability of this compound has been a subject of extensive investigation in large-scale clinical trials. A pooled analysis of the West of Scotland Coronary Prevention Study (WOSCOPS), the Cholesterol and Recurrent Events (CARE), and the Long-term Intervention with this compound in Ischemic Disease (LIPID) trials, which collectively involved over 19,500 patients, provides significant insights into discontinuation rates. ahajournals.orgnih.gov In this pooled analysis, discontinuation of the study medication for any reason was notably lower in the this compound group (22.6%) compared to the placebo group (27.8%). ahajournals.org
Further analysis of the reasons for discontinuation revealed that adverse events were not a primary driver for stopping this compound therapy. In fact, patients receiving placebo were more likely to discontinue due to adverse events related to the cardiovascular, endocrine/metabolic, and general body systems. ahajournals.org Specifically, when examining discontinuations due to elevated creatine phosphokinase levels, a marker for potential muscle damage, only 3 patients on this compound withdrew from the studies for this reason, compared to 7 patients in the placebo group. nih.govahajournals.org Similarly, discontinuations due to abnormal liver function tests were also infrequent and comparable between the two groups. ahajournals.orgnih.gov
The Long-Term Intervention with this compound in Ischaemic Disease (LIPID) trial, a major secondary prevention study, further supports the low discontinuation rates due to adverse events with this compound. fda.gov In this trial, approximately 24% of patients in the this compound group permanently discontinued (B1498344) treatment, which was lower than the 30.7% discontinuation rate observed in the placebo group. fda.gov The most common reason for discontinuation in both groups was the patient's own decision, rather than a specific adverse event. fda.gov
These findings from major long-term clinical trials consistently demonstrate that this compound is well-tolerated, with a lower rate of discontinuation due to adverse events compared to placebo. ahajournals.orgnih.govfda.gov
Table 1: Discontinuation Rates in Long-Term this compound Trials
| Reason for Discontinuation | This compound Group (%) | Placebo Group (%) |
|---|---|---|
| Any Reason | 22.6 | 27.8 |
| Adverse Events (Overall) | Lower than placebo | Higher than this compound |
| Elevated Creatine Phosphokinase | 0.03 (3 patients) | 0.07 (7 patients) |
| Permanent Discontinuation (LIPID Trial) | 24 | 30.7 |
Advanced Research Methodologies and Future Directions
Novel Drug Delivery Systems for Pravastatin
Conventional oral administration of this compound is characterized by low bioavailability. To overcome this limitation, researchers are actively developing novel drug delivery systems designed to enhance its pharmacokinetic profile and therapeutic performance.
One promising approach involves the use of nanoparticles . Solid lipid nanoparticles (SLNs) and PEGylated SLNs (P-SLNs) have been formulated to improve the oral bioavailability of this compound. In one study, this compound-loaded P-SLNs demonstrated an 8.58-fold increase in bioavailability compared to a standard this compound solution. gene2rx.com These nanoparticle systems protect the drug from degradation and can facilitate its transport across biological membranes. Another strategy employs chitosan (B1678972) nanoparticles, which can be formulated into a nanogel . This system has shown the ability to provide sustained drug release, with one formulation releasing 59.63% of the encapsulated this compound over 24 hours, suggesting a method for maintaining therapeutic drug levels over an extended period. jacc.org
Transdermal delivery represents another innovative route being explored to bypass the first-pass metabolism that significantly reduces this compound's effectiveness. attodiagnostics.com Research into semi-solid formulations like creams and emulgels has shown that emulgels, in particular, enhance the delivery of this compound through the skin. ahajournals.orgnih.gov Further advancements include the development of transdermal patches, sometimes coupled with microneedles to increase skin permeation. Studies have demonstrated that transdermal patches containing 1% Pluronic F-127, when used with 2.25 mm microneedles, achieve the highest percutaneous absorption of the drug. diabetesjournals.orgnih.gov
Additionally, sustained-release oral formulations are being developed to prolong the drug's action. By incorporating polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) K4M and sodium carboxymethyl cellulose, researchers have created tablets that can release this compound over an extended period, following a non-Fickian diffusion mechanism. nih.gov These advanced formulations aim to provide more consistent plasma concentrations, potentially improving both efficacy and patient compliance.
Novel this compound Delivery Systems: Research Findings
| Delivery System Type | Key Formulation Component(s) | Primary Research Finding | Reference |
|---|---|---|---|
| PEGylated Solid Lipid Nanoparticles (P-SLNs) | PEG 4000 monostearate | Showed 8.58 times greater bioavailability compared to a standard this compound solution. | gene2rx.com |
| Nanogel | Chitosan, Poloxamer | Demonstrated sustained release, with 59.63% of the drug released over 24 hours. | jacc.org |
| Transdermal Emulgel | Optimized oil phase polarity | Enhanced delivery of this compound more effectively than cream formulations. | ahajournals.orgnih.gov |
| Transdermal Patch with Microneedles | Pluronic F-127 (1%), 2.25 mm microneedles | Achieved the highest percutaneous absorption through the skin in in-vitro studies. | diabetesjournals.org |
| Sustained-Release Oral Tablet | HPMC K4M, Sodium Carboxy Methyl Cellulose | Achieved prolonged drug release following non-Fickian diffusion kinetics. | nih.gov |
Pharmacogenomic Research Advancements and Clinical Implementation
Pharmacogenomic research has identified key genetic variations that significantly influence an individual's response to this compound, particularly concerning the risk of adverse effects like statin-associated muscle symptoms (SAMS). clinpgx.orgnih.gov This knowledge is paving the way for more personalized prescribing.
The most critical gene identified in this compound pharmacogenomics is SLCO1B1 . gene2rx.com This gene encodes the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter protein responsible for the uptake of this compound from the blood into liver cells. gene2rx.commydruggenome.orgnih.gov Genetic variants in SLCO1B1 that lead to reduced transporter function can decrease the hepatic uptake of this compound, resulting in higher concentrations of the drug in the systemic circulation. gene2rx.comnih.gov This increased exposure is strongly associated with a higher risk of myopathy. nih.govmydruggenome.org The Clinical Pharmacogenetics Implementation Consortium (CPIC) has issued guidelines for this compound dosing based on SLCO1B1 genotype. clinpgx.org For patients with poor SLCO1B1 function, CPIC recommends prescribing a lower starting dose (≤40mg) and being aware of the increased myopathy risk with higher doses. clinpgx.org For those with normal or increased function, standard dosing is recommended. gene2rx.com
Other genes have also been implicated in this compound response, although their effects are generally less pronounced than SLCO1B1.
ABCG2 : This gene encodes the breast cancer resistance protein (BCRP), an efflux transporter. While variations in ABCG2 have been shown to markedly affect the pharmacokinetics of other statins like fluvastatin (B1673502) and rosuvastatin (B1679574), studies have found no significant effect on this compound pharmacokinetics. nih.govtandfonline.com
APOE : The apolipoprotein E gene has different isoforms (ε2, ε3, ε4). Carriers of the APOE ε2 allele have been shown to have a greater reduction in LDL-C with this compound compared to carriers of the ε4 allele. ahajournals.orgnih.gov
ABCB1 : A variant in this gene was associated with the degree of LDL-C lowering with this compound in one study. ahajournals.orgnih.gov
The clinical implementation of this research involves using genetic testing to guide statin selection and dosing. attodiagnostics.com By identifying patients with high-risk genotypes, clinicians can choose alternative statins or adjust this compound dosage to minimize the risk of adverse events, thereby improving treatment safety and adherence. attodiagnostics.comahajournals.org
Key Genes in this compound Pharmacogenomics
| Gene | Encoded Protein | Impact of Genetic Variation on this compound Therapy | Clinical Guideline/Recommendation | Reference |
|---|---|---|---|---|
| SLCO1B1 | OATP1B1 transporter | Reduced function variants lead to higher plasma concentrations and increased risk of myopathy. | CPIC recommends dose limitations (≤40mg) for poor function phenotypes. | gene2rx.commydruggenome.orgclinpgx.org |
| ABCG2 | BCRP efflux transporter | Genetic variants have no significant effect on this compound pharmacokinetics. | No specific dosing recommendations for this compound based on this gene. | nih.govtandfonline.com |
| APOE | Apolipoprotein E | Carriers of the ε2 allele show a greater LDL-C reduction compared to ε4 carriers. | No formal dosing guidelines, but informs on expected efficacy. | ahajournals.orgnih.gov |
Investigation of Pleiotropic Effects in Emerging Disease Areas
Beyond its established role in cholesterol reduction, this compound exhibits a range of pleiotropic effects—actions that are independent of its lipid-lowering mechanism. diabetesjournals.org Research is increasingly focused on harnessing these properties in emerging disease areas.
Anti-inflammatory and Immunomodulatory Effects: this compound has demonstrated significant anti-inflammatory properties. Studies have shown it can reduce levels of C-reactive protein (CRP), a key marker of inflammation, in patients with type 2 diabetes and in individuals undergoing primary and secondary prevention of cardiovascular disease. nih.govdiabetesjournals.orgnih.govdiabetesjournals.org This effect appears to be largely independent of LDL-C reduction. nih.gov Mechanistically, this compound's anti-inflammatory action is linked to the inhibition of the NF-κB signaling pathway. mdpi.com These immunomodulatory effects are being investigated in the context of autoimmune diseases. For instance, in systemic lupus erythematosus (SLE), statins have been noted for their potential to reduce prothrombotic factors and favorably affect disease activity. researchgate.net There are also reports suggesting statins could be a therapeutic option for asthma by suppressing systemic sensitization to allergens and downregulating the production of interleukin-17 (IL-17). nih.gov However, there are also rare case reports of this compound potentially triggering dermatomyositis, highlighting the complexity of its immune interactions. nih.gov
Neuroprotective Effects: The potential for this compound to protect against neuronal injury is an active area of investigation. In experimental models of cerebral venous infarction, pre-emptive administration of this compound showed neuroprotective effects, suppressing apoptosis by inhibiting the expression of the pro-apoptotic protein Bax. nih.gov In models of ischemic stroke, the neuroprotective action of this compound appears to be dependent on the integrity of the blood-brain barrier (BBB). The drug's rapid anti-ischemic effects were observed when the BBB's permeability was increased following the stroke, allowing the hydrophilic statin to access the brain tissue. researchgate.netnih.gov
Anticoagulant and Endothelial Effects: In patients with type 2 diabetes, this compound has been shown to reduce markers of coagulation, such as prothrombin fragment 1+2 (F1+2) and soluble tissue factor (sTF), as well as von Willebrand Factor antigen (vWFag), a marker of endothelial activation. diabetesjournals.orgnih.gov These findings suggest an antithrombotic effect that could contribute to its cardiovascular benefits.
Long-term Outcome Studies and Real-World Evidence
The long-term efficacy and safety of this compound have been substantiated by several landmark clinical trials and subsequent follow-up studies, providing a robust body of evidence for its use in both primary and secondary prevention of cardiovascular disease.
The Long-term Intervention with this compound in Ischaemic Disease (LIPID) trial was a pivotal secondary prevention study involving 9,014 patients with a history of coronary heart disease (CHD). The initial 6-year trial demonstrated that this compound significantly reduced mortality and cardiovascular events. nih.gov A subsequent 10-year follow-up of the LIPID cohort revealed that the absolute survival benefit was maintained. ahajournals.org Patients originally assigned to this compound continued to have a significantly lower risk of death from CHD, cardiovascular disease, and any cause, even after many in the placebo group had started taking a statin. ahajournals.org Over the total follow-up period, this compound showed no significant adverse effects, reinforcing its long-term safety. nih.gov
The West of Scotland Coronary Prevention Study (WOSCOPS) was a primary prevention trial that provided crucial evidence for statin use in individuals without a history of myocardial infarction. ahajournals.orgportico.org This study, along with the Cholesterol and Recurrent Events (CARE) trial, contributed to a large prospective analysis known as the this compound Pooling Project (PPP). ahajournals.org This project pooled data from WOSCOPS, CARE, and LIPID, accumulating over 112,000 person-years of exposure to this compound. The analysis confirmed that this compound is well-tolerated over a median 5-year period, with no excess of non-cardiovascular serious adverse events, including cancer or abnormalities in liver function. ahajournals.org
These long-term studies have been crucial in establishing the sustained benefits of this compound in reducing cardiovascular risk and its favorable safety profile over prolonged periods of treatment. nih.govnih.gov
Major Long-Term this compound Outcome Studies
| Study Name | Patient Population | Follow-up Duration | Key Findings | Reference |
|---|---|---|---|---|
| LIPID (Long-term Intervention with this compound in Ischaemic Disease) | 9,014 patients with prior CHD | 6 years (trial) + 10 years (extended follow-up) | Sustained reduction in all-cause, cardiovascular, and CHD mortality. Favorable long-term safety profile. | ahajournals.orgnih.gov |
| WOSCOPS (West of Scotland Coronary Prevention Study) | Men with hypercholesterolemia and no history of MI | ~5 years | Demonstrated efficacy in primary prevention of cardiovascular events. | ahajournals.orgportico.org |
| CARE (Cholesterol and Recurrent Events) | Patients with a history of MI and average cholesterol levels | ~5 years | Showed benefit in secondary prevention for patients with non-elevated cholesterol. | ahajournals.org |
| This compound Pooling Project (PPP) | Pooled data from LIPID, WOSCOPS, and CARE | >112,000 person-years | Confirmed long-term safety and tolerability; no excess risk of cancer or liver/muscle adverse events. | ahajournals.org |
Mechanistic Studies on Uncharacterized this compound Effects
Research continues to uncover the molecular mechanisms that underlie this compound's pleiotropic effects, moving beyond its primary action on HMG-CoA reductase. drugbank.compatsnap.com These studies provide a biological basis for the clinical benefits observed in cardiovascular and other diseases.
Modulation of Inflammatory Signaling Pathways: One key area of investigation is this compound's impact on inflammation. Studies in mouse models of atherosclerosis have shown that this compound can prevent atherosclerotic lesions by attenuating the action of Interleukin-6 (IL-6). nih.gov This effect is achieved by modulating the Janus kinase (JAK)-signal transducer and activator of transcription 3 (STAT3) signaling pathway. This compound was found to decrease the phosphorylation of STAT3 and increase the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a natural inhibitor of this pathway. nih.gov This suggests that this compound's anti-atherosclerotic properties may be partly dependent on its ability to inhibit this pro-inflammatory signaling cascade. nih.gov
Effects on Endothelial Function and Nitric Oxide Synthesis: this compound has beneficial effects on the vascular endothelium. It can activate endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a critical molecule for vasodilation and vascular health. jacc.orgnih.gov This activation occurs independently of cholesterol lowering. jacc.org Mechanistic studies show that this compound increases the phosphorylation of both protein kinase B (AKT) and eNOS. nih.gov This effect is linked to the inhibition of isoprenoid synthesis, which prevents the activation of small G-proteins like Rho, a negative regulator of eNOS. ahajournals.org By upregulating eNOS activity, this compound enhances NO bioavailability, which can improve vasomotor function, inhibit platelet aggregation, and reduce inflammation. jacc.orgahajournals.orgoup.com
Influence on Parasympathetic Signaling: An uncharacterized effect of this compound is its ability to increase the parasympathetic modulation of heart rate. A clinical study found that this compound treatment increased the high-frequency power of heart rate variability, a marker of parasympathetic activity. nih.govahajournals.org This was correlated with a significant increase in the expression of Gαi2, a key protein in the parasympathetic signaling pathway in the heart. nih.govahajournals.org This suggests that this compound may enhance the heart's response to parasympathetic stimulation, which is generally protective against arrhythmias and adverse cardiac events.
Role in Precision Medicine Approaches
The future of this compound therapy is increasingly tied to the principles of precision medicine, which aims to tailor medical treatment to the individual characteristics of each patient. attodiagnostics.com This approach integrates genomic data with clinical information to optimize efficacy and minimize harm.
The cornerstone of precision medicine for this compound is pharmacogenomics . As detailed in section 7.2, genetic testing for variants in genes like SLCO1B1 can identify individuals at a high risk for statin-associated muscle symptoms. gene2rx.comahajournals.org This allows clinicians to practice genotype-guided therapy: for a patient with a high-risk SLCO1B1 variant, a physician might choose a lower dose of this compound, select an alternative statin less affected by this transporter (like fluvastatin or rosuvastatin), or implement more intensive monitoring for muscle-related side effects. clinpgx.orgahajournals.org This proactive approach can enhance patient safety, improve adherence to therapy, and ultimately lead to better long-term cardiovascular outcomes. ahajournals.org
Beyond genetics, precision medicine may also incorporate other biomarkers to predict response. While not yet standard practice, research into biomarkers of inflammation or endothelial dysfunction could potentially help identify patients who would derive the most benefit from the pleiotropic effects of this compound. By combining genetic data, biomarker profiles, and clinical risk factors, a more comprehensive and personalized risk-benefit assessment can be made for each patient, ensuring that this compound is used in the most effective and safest manner possible.
Q & A
Q. What methodological frameworks are recommended for designing randomized controlled trials (RCTs) evaluating Pravastatin’s efficacy in preventing preterm birth?
Answer:
- Key Components :
- Sample Size Calculation : Use power analysis based on historical preterm birth rates (e.g., 8–12% in high-risk cohorts) to ensure adequate statistical power .
- Blinding : Implement double-blinding with placebo controls to minimize bias, ensuring identical packaging and administration protocols for this compound and placebo .
- Endpoints : Define primary (e.g., gestational age at delivery) and secondary endpoints (e.g., maternal inflammatory biomarkers, neonatal outcomes) .
- Inclusion/Exclusion Criteria : Prioritize high-risk cohorts (e.g., prior preterm birth, cervical insufficiency) while excluding those with statin contraindications .
- Data Collection : Use electronic case report forms (eCRFs) for real-time data entry and secure databases (e.g., REDCap) to ensure integrity .
Q. Which statistical methods are validated for analyzing this compound’s cardiovascular outcomes in pooled clinical trial data?
Answer:
- Intention-to-Treat (ITT) Analysis : Preserve randomization benefits by including all participants, regardless of adherence .
- Cox Proportional Hazards Models : Adjust for covariates (e.g., age, diabetes) to estimate hazard ratios for myocardial infarction or stroke .
- Sensitivity Analyses : Address missing data via multiple imputation or worst-case scenarios .
- Subgroup Stratification : Pre-specify subgroups (e.g., CKD patients) to explore heterogeneity in treatment effects .
Advanced Research Questions
Q. How can contradictory findings on this compound’s anti-inflammatory effects (e.g., CRP reduction vs. no lipid correlation) be resolved?
Answer:
- Mechanistic Studies : Conduct in vitro assays to isolate pleiotropic effects (e.g., inhibition of NF-κB in macrophages) .
- Biomarker Stratification : Analyze subgroups by baseline CRP levels or genetic polymorphisms (e.g., IL6 variants) to identify responsive populations .
- Meta-Regression : Pool data from trials like CARE and LIPID to assess whether CRP changes correlate with clinical outcomes independent of LDL reduction .
Q. What methodologies validate this compound’s renal protective effects in diabetic patients with moderate chronic kidney disease (CKD)?
Answer:
- Prospective Observational Cohorts : Track estimated glomerular filtration rate (eGFR) using CKD-EPI equations and adjust for confounders (e.g., HbA1c, blood pressure) .
- Post-Hoc RCT Analyses : Re-analyze data from trials like PPP, stratifying by baseline eGFR and diabetes status .
- Urinary Biomarkers : Quantify albumin-to-creatinine ratios (ACR) and tubular injury markers (e.g., KIM-1) to detect early renal changes .
Q. How should researchers address protocol deviations (e.g., non-compliance, missing data) in long-term this compound trials?
Answer:
- Deviation Classification : Differentiate between minor deviations (e.g., delayed visits) and major violations (e.g., unblinding) using predefined criteria .
- Statistical Mitigation : Apply mixed-effects models to handle missing data or use inverse probability weighting .
- Audit Trails : Implement source data verification (SDV) and routine monitoring by independent data safety boards .
Q. What experimental designs are optimal for studying this compound’s plaque-stabilizing effects in atherosclerosis?
Answer:
- Histopathological Analysis : Use carotid endarterectomy specimens to quantify plaque lipid content (oil red O staining), collagen (Sirius red), and inflammatory infiltrates (CD68+ macrophages) .
- Imaging Modalities : Employ intravascular ultrasound (IVUS) or optical coherence tomography (OCT) to assess plaque morphology in vivo .
- Molecular Studies : Measure matrix metalloproteinase (MMP-2) and tissue inhibitor (TIMP-1) levels to evaluate extracellular matrix remodeling .
Q. How can pharmacokinetic variability in this compound response be modeled across diverse populations?
Answer:
- Population PK Modeling : Use nonlinear mixed-effects models (NONMEM) to estimate clearance and volume of distribution, incorporating covariates like age, weight, and SLCO1B1 transporter polymorphisms .
- Dose-Response Analysis : Compare efficacy and safety of 40 mg vs. 80 mg doses in phase II trials, adjusting for renal/hepatic function .
Q. Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
